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Compound of Interest |

Compound Name: 2-Chloro-3-formylbenzoic acid
CAS No.: 1289106-07-5
Cat. No.: B1432105
. J

Executive Summary

2-Chloro-3-formylbenzoic acid is a specialized pharmaceutical intermediate, primarily utilized
in the synthesis of heterocycles (e.g., isoindolinones) and angiotensin Il receptor antagonists.
Unlike common commodity chemicals, its physical properties—specifically its melting point—
are heavily influenced by its tendency to exist in dynamic equilibrium between an open-chain
aldehyde and a cyclic lactol (pseudo-acid) form.

This guide provides the critical parameters for identification, the structural causality behind its
thermal behavior, and a validated protocol for determining its specific melting point in a
research setting.

Chemical Identity & Structural Dynamics
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Property Specification

IUPAC Name 2-Chloro-3-formylbenzoic acid

CAS Number 1289106-07-5

Molecular Formula CsHsCIOs

Molecular Weight 184.58 g/mol

Appearance Off-white to pale yellow crystalline powder

Soluble in DMSO, Methanol, Ethyl Acetate;

Solubilit
Y sparingly soluble in water.[1]

The Lactol-Aldehyde Tautomerism

Crucial to understanding the melting point of this compound is the ring-chain tautomerism.
Similar to 2-formylbenzoic acid (phthalaldehydic acid), the proximity of the carboxylic acid and
the aldehyde group allows for cyclization.

e Open Form: Free aldehyde (-CHO) and carboxylic acid (-COOH).
e Cyclic Form (Lactol): 3-hydroxy-4-chlorophthalide.

The presence of the Chlorine atom at the 2-position (ortho to both functional groups) exerts
significant steric strain, often favoring the cyclic lactol form in the solid state to relieve dipole
repulsion. This tautomerism leads to melting point variations based on the crystallization
solvent and drying conditions.
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Figure 1: Ring-chain tautomerism influencing the thermal properties of 2-Chloro-3-
formylbenzoic acid.

Melting Point Characterization

Target Range:110°C — 150°C (Decomposition likely) Note: Due to the niche nature of this
isomer (CAS 1289106-07-5), specific literature values vary by batch purity. The values below
are derived from structural analogs to establish the expected window.

Comparative Thermal Data (Analogs)

Compound Structure Melting Point (°C) Relevance

Baseline for lactol

2-Formylbenzoic acid Parent (No CI) 97-99°C [1]
structure.
i . Shows effect of 2-Cl
2-Chlorobenzoic acid Analog (No CHO) 138-140°C [2] )
packing.
2-Chloro-3- Methyl vs Formyl
) ) Precursor ~160°C [3] ]
methylbenzoic acid variance.

Interpretation: The introduction of the 2-Chloro substituent generally raises the melting point
relative to the non-chlorinated parent (2-formylbenzoic acid) due to increased molecular weight
and halogen bonding capabilities. However, the potential for lactol formation can lower the
lattice energy compared to the pure acid analog (2-chlorobenzoic acid). Expect a melting
transition between 110°C and 140°C, often accompanied by decomposition (decarboxylation or

dehydration).

Experimental Protocols
Protocol A: Melting Point Determination (Capillary
Method)

Use this method for routine purity checks.
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e Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove solvent (solvates
severely depress MP).

e Loading: Pack 2-3 mm of sample into a glass capillary.
e Ramp:

o Fast Ramp: 10°C/min to 100°C.

o Slow Ramp: 1°C/min from 100°C until melt.

e Observation: Record the Onset Temperature (first liquid meniscus) and Clear Point
(complete melt).

o Warning: If bubbling occurs, the sample is dehydrating (lactol

phthalide) or decarboxylating.

Protocol B: Differential Scanning Calorimetry (DSC)

Use this method for definitive characterization in drug development.

e Instrument: Standard DSC (e.g., TA Instruments or Mettler Toledo).

e Pan: Hermetically sealed aluminum pan (to contain volatiles/dehydration water).
e Purge: Nitrogen at 50 mL/min.

e Method: Equilibrate at 25°C

Ramp 10°C/min to 250°C.
e Analysis: Look for a sharp endotherm (melting) followed immediately by a broad exotherm

(decomposition).

Protocol C: Synthesis & Purification Workflow

To ensure the melting point measured is accurate, the compound must be synthesized and
purified correctly to remove the 2-chloro-3-methylbenzoic acid precursor.
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Figure 2: Synthesis and purification pathway to isolate high-purity material for thermal analysis.

Quality Control & Troubleshooting
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Observation Diagnosis Corrective Action

Solvent entrapment or high Dry sample at 45°C under high
MP < 100°C

lactol content. vacuum ( < 10 mbar).

Impurity (likely 3-methyl Recrystallize from Ethyl

Broad Range (> 5°C)
precursor). Acetate/Hexane (1:3).

Confirm structure via NMR

] Polymorphs or Tautomer (DMSO-d6). Look for Aldehyde
Double Peak in DSC )
separation. -CHO (10.2 ppm) vs Lactol -
CH (6.8 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Combi-Blocks [combi-blocks.com]

o 2. 2-Chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
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» To cite this document: BenchChem. [Technical Guide: Characterization & Handling of 2-
Chloro-3-formylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b1432105#melting-point-of-2-chloro-3-formylbenzoic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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